molecular formula C16H14N2O5S B3320411 3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one CAS No. 123663-48-9

3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one

Cat. No. B3320411
CAS RN: 123663-48-9
M. Wt: 346.4 g/mol
InChI Key: XJFYTOULOUYZFL-UHFFFAOYSA-N
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Description

“3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one” is a novel anti-inflammatory compound . It has been studied for its effects on the production of interleukin-1 (IL-1) and/or interleukin-6 (IL-6) by human monocytes and the THP-1 cells of a human monocytic cell line .


Synthesis Analysis

The synthesis of this compound and its derivatives was realized starting with 4-chloro-3-nitroanisole . The synthesized compounds were evaluated against acute and chronic inflammations in oral administration in animals .


Molecular Structure Analysis

The molecular formula of this compound is C16H14N2O5S . For a detailed molecular structure, please refer to the original resources or databases.

Mechanism of Action

Target of Action

Iguratimod Impurity 1, also known as N-(3-amino-4-oxo-6-phenoxychromen-7-yl)methanesulfonamide or 3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one, primarily targets B cells . It inhibits the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, and IL-17 . It also suppresses the production of immunoglobulin and inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells .

Mode of Action

The compound acts directly on B cells, inhibiting the production of inflammatory cytokines . This results in the suppression of immunoglobulin production and the inhibition of nuclear factor kappa-light chain enhancer of activated B cells . It also interferes with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus, and can inhibit TNF-α-induced IL-6, IL-8, and monocyte chemoattractant protein 1 production .

Biochemical Pathways

Iguratimod Impurity 1 affects the pathways involving inflammatory cytokines and immunoglobulins . By inhibiting the production of these molecules, it suppresses the inflammatory response and modulates immune function .

Pharmacokinetics

Iguratimod, a related compound, is known to be orally bioavailable and easily absorbed from the gastrointestinal tract

Result of Action

The result of the compound’s action is the suppression of the inflammatory response and modulation of immune function . This can lead to a reduction in symptoms in conditions characterized by inflammation and overactive immune responses .

Future Directions

The compound has shown significant potency in rat models of carrageenin-induced edema (CPE) and adjuvant-induced arthritis (AA) . It has also shown good therapeutic efficacy against type II collagen-induced arthritis in DBA/1J mice . These results suggest the potential of this compound as a prospective disease-modifying antirheumatic agent .

properties

IUPAC Name

N-(3-amino-4-oxo-6-phenoxychromen-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-24(20,21)18-13-8-14-11(16(19)12(17)9-22-14)7-15(13)23-10-5-3-2-4-6-10/h2-9,18H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFYTOULOUYZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one

Synthesis routes and methods

Procedure details

In 280 ml of N,N-dimethylformamide was dissolved 40.1 g of 3-bromo-2,3-dihydro-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one. Thereto was added 13.9 g of sodium azide. The mixture was stirred for 1 hour at 70°-75° C. The reaction mixture was introduced into a mixed solvent consisting of 1.5 liters of water and 300 ml of ethyl acetate. The mixture was adjusted to pH 0.1 with conc. hydrochloric acid. The aqueous layer was separated, washed with 200 ml of ethyl acetate, adjusted to pH 4.0 with a 10% aqueous sodium hydroxide solution, and extracted with two 500-ml portions of ethyl acetate. The extracts (the organic layers) were combined, washed with water and a saturated aqueous sodium chloride solution in this order, and dried with anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The crystal was recrystallized from ethanol to obtain 2.84 g (yield: 82.1%) of 3-amino-7-methylsulfonylamino-6-phenoxy-4H-1 -benzopyran-4-one having a melting point of 162°-163° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-bromo-2,3-dihydro-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one
Quantity
40.1 g
Type
reactant
Reaction Step Four
Quantity
280 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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